

# Unraveling the Functional Consequences of the DHFR 19-bp Deletion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, understanding the functional impact of genetic variations in key drug targets is paramount. The 19-base pair (bp) deletion in the first intron of the dihydrofolate reductase (DHFR) gene is a prevalent polymorphism with implications for folate metabolism and the efficacy of antifolate drugs like methotrexate. This guide provides a comprehensive comparison of the functional effects of this deletion, supported by available experimental data, to aid in research and development efforts.

The 19-bp deletion (rs70991108) is a non-coding polymorphism that has been associated with altered DHFR expression and a range of physiological consequences. While its precise functional impact is still an active area of investigation, current evidence suggests it plays a significant role in modulating cellular response to folates and antifolates.

### **Quantitative Comparison of Functional Effects**

To facilitate a clear understanding of the functional alterations conferred by the 19-bp deletion, the following table summarizes the key quantitative findings from various studies. It is important to note that direct comparative data for enzyme kinetics and methotrexate cytotoxicity in isogenic cell lines are not yet readily available in the published literature, highlighting an area for future research.



| Functional<br>Parameter                                             | Wild-Type (+/+) | Heterozygous<br>(+/-)    | Homozygous<br>(- <i>l</i> -) | Key Findings<br>& Citations                                                                                                                                                                                                                                                                                     |
|---------------------------------------------------------------------|-----------------|--------------------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DHFR mRNA<br>Expression                                             | Baseline        | Intermediate<br>Increase | Up to 4.8-fold increase      | Studies have consistently shown a dosedependent increase in DHFR mRNA levels with the presence of the deletion allele.[1] One study reported a 4.8-fold higher DHFR mRNA level in individuals with the -/- genotype compared to the +/+ genotype.[1] Another study observed a nonsignificant 1.5-fold increase. |
| Red Blood Cell<br>(RBC) Folate<br>Levels (Low Folic<br>Acid Intake) | Higher          | Intermediate             | Lower                        | In individuals with low folic acid intake (<250 µ g/day ), the -/- genotype is associated with significantly lower RBC folate concentrations compared to the +/+ genotype, suggesting                                                                                                                           |



|                                                                      |               |               |               | impaired folate<br>metabolism.[2][3]                                                                                                                                                                                                                              |
|----------------------------------------------------------------------|---------------|---------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unmetabolized<br>Folic Acid in<br>Plasma (High<br>Folic Acid Intake) | Lower         | Intermediate  | Higher        | With high folic acid intake (≥500 µ g/day ), individuals with the -/- genotype have a higher prevalence of unmetabolized folic acid in their plasma, indicating reduced DHFR efficiency in converting synthetic folic acid.[2][3]                                 |
| DHFR Enzyme<br>Activity (Vmax,<br>Km)                                | Not Available | Not Available | Not Available | While the 19-bp deletion is associated with altered DHFR activity, specific comparative data on enzyme kinetic parameters (Vmax and Km) between the different genotypes are not yet available in the reviewed literature. An ongoing clinical trial (NCT03319979) |



|                            |               |               |               | is aimed at determining these values.[4]                                                                                                                                                                                                                                                                                                                                                         |
|----------------------------|---------------|---------------|---------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Methotrexate<br>(MTX) IC50 | Not Available | Not Available | Not Available | The 19-bp deletion has been implicated in modulating resistance to methotrexate.[5] However, direct comparative studies of MTX IC50 values in cell lines isogenic for the DHFR 19-bp deletion are lacking. One study noted that MTX-sensitive cells had "mutant variants of DHFR," while resistant cells had "wild-type," though it was not specified if the mutation was the 19-bp deletion.[5] |

## **Experimental Methodologies**

The following are detailed protocols for key experiments used to validate the functional impact of the DHFR 19-bp deletion.

## **DHFR 19-bp Deletion Genotyping**



This protocol describes a common method for determining the DHFR 19-bp deletion genotype using a TagMan real-time PCR assay.

- DNA Isolation: Genomic DNA is extracted from whole blood or cell lines using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
- Primer and Probe Design:
  - Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[2][6]
  - Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[2][6]
  - Wild-Type (Insertion) Allele Probe (FAM dye): 5'-ACC TGG GCG GGA CGC G-3'[2][6]
  - Deletion Allele Probe (VIC dye): 5'-TGG CCG ACT CCC GGC G-3'[2][6]
- Real-Time PCR Reaction: The PCR reaction typically contains genomic DNA, forward and reverse primers, allele-specific probes, and a universal PCR master mix.
- Cycling Conditions:
  - Initial denaturation at 95°C for 10 minutes.
  - 50 cycles of denaturation at 92°C for 15 seconds and annealing/extension at 60°C for 1
     minute.[2][6]
- Genotype Determination: The genotype is determined by analyzing the fluorescence signals from the FAM and VIC dyes.

#### **Quantification of DHFR mRNA Expression**

This protocol outlines the use of quantitative real-time PCR (qRT-PCR) to compare DHFR mRNA levels between different genotypes.

 RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).



- cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- qRT-PCR:
  - Primers: Specific primers for the DHFR gene and a reference gene (e.g., GAPDH, ACTB) are used.
  - Reaction Mix: The qRT-PCR reaction includes cDNA, DHFR-specific primers, a reference gene primer pair, and a SYBR Green or TaqMan-based master mix.
  - Cycling Conditions: A standard three-step cycling protocol (denaturation, annealing, extension) is typically used.
- Data Analysis: The relative expression of DHFR mRNA is calculated using the ΔΔCt method, normalizing the DHFR Ct values to the reference gene Ct values.

#### **Methotrexate Cytotoxicity Assay**

This protocol describes a general method for assessing the cytotoxic effects of methotrexate on cell lines using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CytoTox-Glo).

- Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a range of methotrexate concentrations for a specific duration (e.g., 48-72 hours).
- Viability Assessment:
  - MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT to a purple formazan product, which is then solubilized and measured spectrophotometrically.
  - CytoTox-Glo™ Assay: A luminogenic peptide substrate is added to measure the activity of a dead-cell protease, which is released from cells that have lost membrane integrity. A



second reagent is then added to lyse the remaining viable cells and measure their protease activity.

Data Analysis: The absorbance or luminescence values are used to calculate the percentage
of cell viability at each methotrexate concentration. The IC50 value (the concentration of drug
that inhibits cell growth by 50%) is then determined by plotting the data and fitting it to a
dose-response curve.

### Visualizing the Impact: Pathways and Workflows

To provide a clearer conceptual understanding, the following diagrams illustrate the folate pathway, the mechanism of methotrexate, and a typical experimental workflow for validating the functional impact of the DHFR 19-bp deletion.



Click to download full resolution via product page

Figure 1. Simplified folate pathway and the inhibitory action of methotrexate on DHFR.





Click to download full resolution via product page

**Figure 2.** Experimental workflow for validating the functional impact of the DHFR 19-bp deletion.

#### Conclusion

The DHFR 19-bp deletion is a functional polymorphism that significantly impacts DHFR gene expression and folate metabolism. Individuals carrying the deletion, particularly in a homozygous state, exhibit increased DHFR mRNA levels, which may be a compensatory mechanism for a less efficient enzyme or altered protein stability. This alteration in DHFR function has direct consequences for the metabolism of synthetic folic acid and may influence the therapeutic window of antifolate drugs like methotrexate.



While the existing data provides a strong foundation for understanding the functional relevance of this polymorphism, further research is needed to elucidate the precise molecular mechanisms. Specifically, studies employing isogenic cell lines with engineered 19-bp deletions are required to definitively determine the impact on DHFR enzyme kinetics and methotrexate cytotoxicity. Such studies will be invaluable for the development of personalized medicine strategies in oncology and other diseases where folate metabolism is a critical factor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A functional 19-base pair deletion polymorphism of dihydrofolate reductase (DHFR) and risk of breast cancer in multivitamin users PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with Increased Unmetabolized Folic Acid in Plasma and Decreased Red Blood Cell Folate PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 19-base pair deletion polymorphism in dihydrofolate reductase is associated with increased unmetabolized folic acid in plasma and decreased red blood cell folate PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrofolate reductase 19-bp deletion polymorphism modifies the association of folate status with memory in a cross-sectional multi-ethnic study of adults - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Functional Consequences of the DHFR 19-bp Deletion: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575171#validating-the-functional-impact-of-dhfr-19-bp-deletion]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com